1-(2-fluorophenyl)-1H-pyrazol-5-amine CAS number and identifiers
1-(2-fluorophenyl)-1H-pyrazol-5-amine CAS number and identifiers
An In-depth Technical Guide to 1-(2-fluorophenyl)-1H-pyrazol-5-amine: Synthesis, Properties, and Applications
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[2] Within this class, 5-aminopyrazole derivatives serve as versatile synthetic intermediates, enabling the construction of more complex, fused heterocyclic systems with a wide array of biological activities.[3]
This technical guide focuses on a specific, yet underexplored member of this family: 1-(2-fluorophenyl)-1H-pyrazol-5-amine . The introduction of a 2-fluorophenyl group at the N1 position is a common strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability, and to introduce specific interactions with biological targets.[2] While direct literature on this exact unsubstituted compound is sparse, this guide will provide a comprehensive overview of its core characteristics by drawing upon established principles of pyrazole chemistry and data from closely related, well-characterized analogs. We will delve into its chemical identifiers, propose a robust synthetic strategy with mechanistic insights, and discuss its potential applications in drug discovery, offering a valuable resource for researchers and scientists in the field.
Chemical Identifiers and Physicochemical Properties
Precise identification is critical for any chemical entity. While a specific CAS number for the unsubstituted 1-(2-fluorophenyl)-1H-pyrazol-5-amine is not readily found in major chemical databases, its fundamental identifiers can be determined from its structure.
| Identifier | Value |
| IUPAC Name | 1-(2-fluorophenyl)-1H-pyrazol-5-amine |
| Molecular Formula | C₉H₈FN₃ |
| Molecular Weight | 177.18 g/mol |
| Canonical SMILES | C1=CC=C(C(=C1)F)N2C=CC(=N2)N |
| InChI | InChI=1S/C9H8FN3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12-13 |
| InChIKey | JGSJCVHPMGMJSP-UHFFFAOYSA-N |
To provide insight into the expected physicochemical properties, data for the closely related analog, 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS: 105438-46-8), is presented below as a reasonable proxy. The addition of a methyl group is expected to have a minor impact on many of these parameters.
| Property | Predicted Value | Source |
| Boiling Point | 324-328 °C | [4] |
| Density | ~1.25 g/cm³ | [4] |
| LogP (Octanol-Water) | 1.68 | [4] |
| Water Solubility | 2.86 x 10⁻³ g/L | [4] |
| pKa (Basic) | 2.84 | [4] |
Synthesis and Mechanistic Insights
The construction of the 5-aminopyrazole ring is a well-established transformation in heterocyclic chemistry. The most common and robust method involves the condensation of a hydrazine derivative with a β-ketonitrile.[1]
Proposed Synthetic Workflow
A logical and efficient synthesis of 1-(2-fluorophenyl)-1H-pyrazol-5-amine involves a one-pot reaction between 2-fluorophenylhydrazine and 3-ethoxyacrylonitrile (or a similar β-ketonitrile equivalent).
Caption: Proposed synthesis of 1-(2-fluorophenyl)-1H-pyrazol-5-amine.
Experimental Protocol (Exemplary)
-
Reaction Setup: To a solution of 2-fluorophenylhydrazine (1.0 eq) in absolute ethanol, add sodium ethoxide (1.1 eq) and 3-ethoxyacrylonitrile (1.0 eq).
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purification: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the desired 1-(2-fluorophenyl)-1H-pyrazol-5-amine.
Causality and Mechanism
The choice of a β-alkoxy-α,β-unsaturated nitrile is strategic. The ethoxy group acts as a good leaving group, facilitating the initial nucleophilic attack by the hydrazine. The reaction proceeds via two key steps:
-
Condensation: The more nucleophilic nitrogen of 2-fluorophenylhydrazine attacks the β-carbon of the acrylonitrile, followed by the elimination of ethanol to form a transient hydrazone intermediate.
-
Cyclization: The terminal amino group of the hydrazine then undergoes an intramolecular nucleophilic attack on the nitrile carbon. This is followed by tautomerization to form the stable aromatic 5-aminopyrazole ring system. The base catalyzes the reaction by deprotonating the hydrazine, increasing its nucleophilicity.
Spectroscopic Characterization
The structural confirmation of the synthesized compound would rely on a combination of standard spectroscopic techniques.
-
¹H NMR: The spectrum is expected to show distinct signals for the pyrazole ring protons, typically a pair of doublets around 6.0-8.0 ppm. The aromatic protons of the 2-fluorophenyl ring will appear as a complex multiplet in the aromatic region, with characteristic splitting patterns due to both H-H and H-F coupling. The amine (-NH₂) protons will likely appear as a broad singlet.
-
¹³C NMR: The spectrum will show nine distinct carbon signals. The carbons of the pyrazole ring will resonate in the range of 90-150 ppm. The fluorophenyl carbons will show characteristic splitting due to C-F coupling, with the carbon directly bonded to fluorine exhibiting a large one-bond coupling constant (¹JCF).
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 177.07, corresponding to the molecular formula C₉H₈FN₃.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3400 cm⁻¹), C=N and C=C stretching of the pyrazole and phenyl rings (1500-1620 cm⁻¹), and a strong C-F stretching band (1200-1250 cm⁻¹).[2]
Applications in Research and Drug Development
While 1-(2-fluorophenyl)-1H-pyrazol-5-amine is a building block, its structural motifs are present in molecules with significant biological activity. Its utility is primarily as a key intermediate for the synthesis of more complex pharmaceutical agents.
-
Kinase Inhibitors: The 5-aminopyrazole scaffold is a common starting point for the synthesis of fused pyrazolo-pyrimidine systems. These fused heterocycles are well-known "hinge-binding" motifs for a variety of protein kinases, which are critical targets in oncology.[3]
-
Anti-inflammatory Agents: Related pyrazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which are involved in inflammatory pathways.[5] The fluorophenyl moiety can enhance the binding affinity and selectivity for such targets.[2]
-
Agrochemicals: Pyrazole derivatives are also prevalent in the agrochemical industry, with applications as herbicides and insecticides.
The primary value of 1-(2-fluorophenyl)-1H-pyrazol-5-amine lies in its amine functionality, which can be readily derivatized. It can undergo reactions such as acylation, alkylation, and condensation to build a diverse library of compounds for screening in drug discovery programs.
Safety and Handling
As a laboratory chemical, 1-(2-fluorophenyl)-1H-pyrazol-5-amine should be handled with appropriate care. Based on data for analogous compounds like 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine, the following precautions are advised:
-
Hazard Classification: Likely to be classified as harmful if swallowed (Acute Toxicity 4, Oral). May cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
1-(2-fluorophenyl)-1H-pyrazol-5-amine represents a valuable, albeit under-documented, building block for medicinal and materials chemistry. Its synthesis is achievable through well-established and reliable chemical transformations. The strategic placement of the 2-fluorophenyl group and the reactive 5-amino handle provides a platform for developing novel compounds with potentially enhanced biological activity and optimized pharmacokinetic profiles. This guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to leverage this versatile scaffold in their discovery and development endeavors.
References
-
U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine. Available at: [Link]
-
PubChem. 4-(4-fluorophenyl)-1H-pyrazol-5-amine. National Center for Biotechnology Information. Available at: [Link]
-
Susilawati, Y., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(2), M1204. Available at: [Link]
-
PubChem. {1-[1-(2-Fluorophenyl)-1H-pyrazol-4-yl]propyl}-3-[2-(trifluoromethyl)pyrimidin-5-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine. National Center for Biotechnology Information. Available at: [Link]
-
CAS SciFinder. Chemical Compound Database. Available at: [Link]
-
El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 340–368. Available at: [Link]
- Google Patents. Process for the preparation of 5-fluoro-1h-pyrazoles. WO2014012975A1.
-
Kumar, V., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC, 2018(2), 226-281. Available at: [Link]
